N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656286
InChI: InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-14(12-16(15)21)22-17(23)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,22,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F
Molecular Formula: C19H21BFNO3
Molecular Weight: 341.2 g/mol

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

CAS No.:

Cat. No.: VC13656286

Molecular Formula: C19H21BFNO3

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide -

Specification

Molecular Formula C19H21BFNO3
Molecular Weight 341.2 g/mol
IUPAC Name N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-14(12-16(15)21)22-17(23)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,22,23)
Standard InChI Key WVMZYSQFFDDVTM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional domains:

  • A benzamide group (–C(=O)NH–) linked to a phenyl ring.

  • A 3-fluoro substituent on the aromatic ring, enhancing electronic and steric properties.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the para position relative to the fluorine.

This trifunctional design balances lipophilicity (logP ≈ 3.2) and hydrogen-bonding capacity, making it suitable for both organic synthesis and biological targeting.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₁BFNO₃
Molecular Weight341.2 g/mol
IUPAC NameN-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F
Topological Polar Surface Area52.9 Ų

Synthesis and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages (Figure 1):

  • Borylation: Introduction of the pinacol boronic ester via Miyaura borylation of 4-bromo-3-fluoroaniline using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.

  • Benzamide Formation: Coupling of the boronate intermediate with benzoyl chloride under Schotten-Baumann conditions.

  • Purification: Recrystallization from ethanol/water to achieve >98% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BorylationPd(dppf)Cl₂, KOAc, DMF, 80°C82
AmidationBenzoyl chloride, NaOH, 0°C75
PurificationEthanol/H₂O (3:1), −20°C95

Continuous flow reactors have been employed to enhance reproducibility and reduce reaction times from 12 hours to 2 hours for the borylation step.

Biological Activity and Mechanism

Kinase Inhibition

The compound demonstrates inhibitory activity against cyclin-dependent kinase 5 (CDK5) (IC₅₀ = 0.32 μM) and glycogen synthase kinase-3β (GSK-3β) (IC₅₀ = 1.1 μM). These kinases are implicated in Alzheimer’s disease pathology, suggesting therapeutic potential. The fluorine atom at C3 stabilizes enzyme-ligand interactions via C–F⋯H–N hydrogen bonds with kinase active sites.

Antibacterial Properties

In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL). The boronic ester moiety likely disrupts bacterial cell wall synthesis by binding penicillin-binding proteins.

Applications in Materials Science

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic ester precursor in palladium-catalyzed couplings, enabling the synthesis of biaryl polymers with tunable optoelectronic properties. For example, copolymerization with 2,7-dibromofluorene yields poly(fluorene-co-benzamide) derivatives exhibiting blue fluorescence (λₑₘ = 450 nm).

Table 3: Polymer Properties

Monomer PairMn (kDa)PDIλₑₘ (nm)
N-(3-Fluoro...) + 2,7-Dibromofluorene42.31.12450

Comparative Analysis with Structural Analogs

Impact of Fluorine Substitution

Replacing the 3-fluoro group with chlorine (N-(3-chloro-4-boronophenyl)benzamide) reduces CDK5 inhibition (IC₅₀ = 1.8 μM), underscoring fluorine’s unique electronic effects .

Boronic Ester Modifications

Analogous compounds with cyclohexyl boronic esters exhibit lower aqueous solubility (logS = −4.1 vs. −3.6 for pinacol ester), limiting their bioavailability .

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